
Natural Occurrence and Sources of Succinate
Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diisopropyl succinate

Cat. No.: B1582463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is a ubiquitous molecule

found across all domains of life, from microorganisms to plants and animals. While succinate

itself is abundant, the natural occurrence of its esterified forms is significantly more limited. The

most prominent naturally occurring succinate ester is diethyl succinate, valued as a flavor and

aroma component in fruits and fermented beverages. In scientific literature and industrial

applications, "succinate esters" often refer to synthetic derivatives, such as dimethyl succinate

or monomethyl succinate, which are widely used as cell-permeable prodrugs to study the

metabolic and signaling effects of intracellular succinate. This guide provides a comprehensive

overview of the natural sources of succinate and its esters, details the underlying biosynthetic

and signaling pathways, presents quantitative data on their prevalence, and outlines the

experimental protocols for their analysis.

Natural Occurrence and Sources
The primary sources of succinate in nature are endogenous metabolic pathways within

organisms and microbial fermentation. The presence of succinate esters, however, is less

widespread and typically results from secondary metabolic processes or fermentation.
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In aerobic organisms, succinate is a critical intermediate of the TCA cycle, which occurs in the

mitochondria.[1] This pathway is central to cellular respiration and energy production (ATP

synthesis).[1] Under normal physiological conditions, succinate concentrations are tightly

regulated, but can accumulate during metabolic stress, such as ischemia or intense exercise,

where oxygen supply is limited.[2] Beyond the TCA cycle, succinate is also involved in the

GABA shunt and the glyoxylate cycle in plants and microorganisms.[1] Succinic acid has been

identified in various plants, including broccoli and rhubarb.[3]

Microbial Succinate Production
Microorganisms, particularly anaerobic bacteria, are prolific producers of succinate. The gut

microbiota in mammals is a significant source, where bacteria like Bacteroides and Prevotella

produce succinate as a fermentation byproduct of dietary fibers.[1][2] This microbial production

contributes substantially to the succinate levels in the intestinal lumen.[4][5] In industrial

biotechnology, various natural and genetically engineered microorganisms, including

Actinobacillus succinogenes, Mannheimia succiniciproducens, and strains of Escherichia coli

and Saccharomyces cerevisiae, are used for the large-scale fermentative production of

succinic acid from renewable feedstocks.[6][7]

Succinate Esters in Foods and Beverages
The most well-documented naturally occurring succinate ester is diethyl succinate. It is

recognized as a key flavor and aroma compound in several products:

Fruits: Found naturally in apples, grapes, and cocoa.

Fermented Beverages: It is a characteristic component of wine, contributing fruity and melon

notes. Its concentration is notably influenced by malolactic fermentation, a secondary

fermentation process carried out by lactic acid bacteria.[8] Diethyl succinate is also a flavor

component in rice wine.

Other succinate esters are primarily used as food additives (E443) for their emulsifying and

stabilizing properties in products like beverages, confectionery, and dairy items.[9]
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Succinate is synthesized through several core metabolic pathways. The esterification to form

succinate esters is a subsequent reaction, often catalyzed by esterase enzymes during

processes like fruit ripening or fermentation.

Tricarboxylic Acid (TCA) Cycle: Under aerobic conditions, succinate is formed from succinyl-

CoA by the enzyme succinyl-CoA synthetase. This step is coupled with substrate-level

phosphorylation, generating GTP or ATP.[10]

Reductive TCA Branch: Under anaerobic conditions, some bacteria utilize a reverse TCA

cycle. In this pathway, oxaloacetate is reduced to malate, then fumarate, and finally to

succinate by fumarate reductase. This process is a key route for succinate accumulation

during fermentation.[1]

Glyoxylate Cycle: In plants, bacteria, and fungi, this cycle allows for the net conversion of

acetyl-CoA into succinate, bypassing the decarboxylation steps of the TCA cycle. This is

crucial for growth on two-carbon substrates like acetate.[1]

TCA Cycle (Aerobic)

Reductive Branch (Anaerobic)

Glyoxylate Cycle

SuccinylCoA SuccinateSuccinyl-CoA Synthetase FumarateSDH

Succinate

Oxaloacetate Malate_RMalate Dehydrogenase Fumarate_RFumarase Succinate_RFumarate Reductase

Isocitrate

Glyoxylate

Succinate_GIsocitrate Lyase

Malate_G

Acetyl-CoA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11200920/
https://e-enm.org/journal/view.php?doi=10.3803/enm.2020.35.1.36
https://e-enm.org/journal/view.php?doi=10.3803/enm.2020.35.1.36
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Key metabolic pathways for succinate biosynthesis.

Succinate Signaling Pathways
Succinate has emerged as a crucial signaling molecule, acting both extracellularly and

intracellularly to regulate cellular processes, particularly in inflammation and hypoxia. There is

currently no evidence that naturally occurring succinate esters act as direct signaling

molecules; rather, synthetic esters are used to deliver succinate into the cell, where it then

exerts its signaling function.

Extracellular Signaling via SUCNR1 (GPR91)
When released from cells, succinate can act as a paracrine or endocrine signal by activating

the G-protein coupled receptor, SUCNR1 (also known as GPR91).[10]

Activation: Elevated extracellular succinate binds to SUCNR1 on the surface of target cells

(e.g., immune cells, kidney cells).

Downstream Cascade: This binding activates G-proteins (Gq/11 and Gi/o), leading to an

increase in intracellular calcium ([Ca2+]) and a decrease in cyclic AMP (cAMP).

Physiological Effects: SUCNR1 activation is linked to blood pressure regulation, immune cell

activation, and pro-inflammatory responses.[4][10]
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Caption: Extracellular succinate signaling via the SUCNR1 receptor.

Intracellular Signaling and HIF-1α Stabilization
Under hypoxic (low oxygen) conditions or when succinate dehydrogenase (SDH) is

dysfunctional, intracellular succinate accumulates.[2][10] This accumulation acts as a metabolic

signal:
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Enzyme Inhibition: Succinate inhibits prolyl hydroxylase domain (PHD) enzymes.

HIF-1α Stabilization: PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1

(HIF-1α) for degradation. When PHDs are inhibited, HIF-1α is stabilized.

Gene Expression: Stabilized HIF-1α translocates to the nucleus and activates the

transcription of genes involved in angiogenesis, glycolysis, and inflammation.[10]

Quantitative Data
The concentration of succinate varies widely depending on the biological matrix and

physiological state. Data for succinate esters is sparse, with most quantitative reports focusing

on diethyl succinate in wine.

Table 1: Concentration of Succinate in Biological Samples (Human/Animal)

Biological Matrix
Organism/Conditio
n

Concentration
Range

Reference(s)

Blood Plasma Human (Normal) 2–20 µM [9]

Urine Human (Normal)
0 - 20.9 mcg/mg

creatinine
[11]

Urine
Human (Diabetic

Kidney Disease)

Significantly elevated

vs. controls
[12]

Intestinal Lumen

(Feces)

Human/Mouse

(Normal)
1–3 mM [5]

Heart Tissue
Mouse/Human

(Normal)

< 50 ng/mg wet

weight
[13]

| Ischemic Tissue | Animal Models | Can rise to mM range |[9] |

Table 2: Concentration of Succinate in Microbial Fermentation
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Microorganism
Substrate/Conditio
n

Final Succinate
Concentration

Reference(s)

Actinobacillus
succinogenes

Mixed Sugars 21.8–26.8 g/L [14]

Actinobacillus

succinogenes
Cheese Whey ~16 g/L [7]

Engineered E. coli Glucose (Fed-batch) 99.2 g/L [6]

| A. succinogenes | Fruit & Vegetable Waste | 27.03 g/L |[15] |

Table 3: Concentration of Diethyl Succinate in Wine

Wine Type /
Condition

Concentration
Range (mg/L)

Odor Threshold
(mg/L)

Reference(s)

Wine (Post-
Malolactic
Fermentation)

0.49–2.63 mg/L 1.2 [8]

Wine (Alcoholic

Fermentation only)
< 0.68 mg/L 1.2 [8]

| Coinoculated Wines (Yeast + MLF Bacteria) | 1.14–2.63 mg/L | 1.2 |[8] |

Experimental Protocols
The analysis of succinate and its esters in complex biological matrices requires robust

extraction and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-

MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of

choice.

General Workflow for Quantification
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Analytical Methods

1. Sample Collection
(e.g., Tissue, Plasma, Fermentation Broth)

- Flash-freeze immediately

2. Homogenization / Lysis
- Use ice-cold solvent (e.g., 80% Methanol)

- Include internal standard (e.g., ¹³C-succinate)

3. Extraction
- Solid-Phase Extraction (SPE) or

- Liquid-Liquid Extraction (e.g., with Acetonitrile)

4. Derivatization (for GC-MS)
- Convert to volatile esters (e.g., Trimethylsilylation with BSTFA)

Required for GC-MS

LC-MS/MS
(Direct analysis of succinate)

Often direct injection

GC-MS
(Analysis of derivatized succinate)

5. Instrumental Analysis

6. Data Processing & Quantification
- Generate standard curve

- Integrate peak areas

Click to download full resolution via product page

Caption: General workflow for succinate/ester quantification.

Detailed Methodologies
1. Sample Preparation and Extraction:
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Objective: To isolate succinate and its esters from the sample matrix and remove interfering

substances like proteins and salts.

Protocol:

Samples (e.g., tissue, cell pellets, biofluids) should be flash-frozen in liquid nitrogen

immediately after collection to quench metabolic activity.

For solid samples, homogenize in an ice-cold extraction solvent, typically 80% methanol or

an acetonitrile/water mixture. An isotopically labeled internal standard (e.g., ¹³C₄-succinic

acid) must be added at this stage for accurate quantification.[16]

Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and

cellular debris.

The resulting supernatant can be further purified using Solid-Phase Extraction (SPE).

Anion exchange cartridges (e.g., Phenomenex STRATA™ XL-A) are effective for

selectively retaining acidic compounds like succinate.[17]

Elute the analyte from the SPE cartridge and evaporate the solvent to dryness under a

stream of nitrogen before reconstitution or derivatization.

2. Derivatization for GC-MS Analysis:

Objective: To increase the volatility and thermal stability of non-volatile analytes like succinic

acid for analysis by gas chromatography.

Protocol:

The dried extract is derivatized to convert acidic protons into less polar functional groups.

A common method is trimethylsilylation. The sample is heated (e.g., 70°C for 3 hours) with

a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a

catalyst like 1% trimethylchlorosilane (TMCS).[18] Pyridine may be added as a solvent to

aid the reaction, particularly for sugars if they are also being analyzed.[19][20]
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The resulting trimethylsilyl (TMS) esters of succinic acid are volatile and suitable for GC-

MS analysis.

3. Analytical Quantification:

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Principle: This is the preferred method for direct quantification without derivatization. It

offers high sensitivity and specificity.

Chromatography: Reversed-phase (e.g., C18) or HILIC columns are used to separate

succinate from other metabolites. A typical mobile phase consists of an aqueous solvent

(e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

[17]

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically

with an electrospray ionization (ESI) source operating in negative ion mode. Quantification

is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-

product ion transitions for both the analyte and the internal standard are monitored.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

Principle: This method provides excellent chromatographic resolution for derivatized

volatile compounds.

Chromatography: A capillary column (e.g., DB-5MS) is used to separate the derivatized

analytes based on their boiling points and polarity. The oven temperature is programmed

to ramp up over the course of the run.

Mass Spectrometry: Detection is achieved using either electron ionization (EI) or chemical

ionization (CI). Quantification is performed in Selected Ion Monitoring (SIM) mode by

monitoring characteristic ions of the derivatized succinate and the internal standard.[18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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